

Application Notes and Protocols: Ti-V Alloys for Hydrogen Storage

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Compound of Interest

Compound Name: Vanadium-titanium

Cat. No.: B8517020

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Introduction

Titanium-vanadium (Ti-V) based alloys are a promising class of materials for solid-state hydrogen storage due to their potential for high gravimetric hydrogen storage capacity and favorable thermodynamic properties for operation near ambient conditions.[1] These alloys typically form a body-centered cubic (BCC) solid solution, which can absorb hydrogen to form metal hydrides.[1] The hydrogenation process generally involves the transformation from a BCC phase (α) to a body-centered tetragonal (BCT) monohydride phase (β), and further to a face-centered cubic (FCC) dihydride phase (γ).[1] The theoretical hydrogen storage capacity of V-Ti based alloys can be close to 4 wt%.[1]

A significant challenge with binary Ti-V alloys is their difficult activation, often requiring high temperatures or pressures to initiate the first hydrogenation.[2][3] Research has focused on improving activation and overall performance by introducing additional alloying elements (such as Cr, Mn, Fe, Zr) and by employing advanced synthesis techniques like mechanical alloying and severe plastic deformation to create nanocrystalline structures and defects, which act as pathways for hydrogen diffusion.[2][4][5]

These notes provide an overview of the properties of various Ti-V based alloys, detailed protocols for their synthesis and characterization, and logical workflows to guide researchers in this field.

Data Presentation: Hydrogen Storage Properties of Ti-V Based Alloys

The following tables summarize the hydrogen storage characteristics of various Ti-V based alloys from the literature.

Table 1: Hydrogen Absorption/Desorption Properties of Selected Ti-V Based Alloys

Alloy Composition	Synthesis Method	Max. H Storage Capacity (wt%)	Absorption Conditions	Desorption Plateau Pressure (MPa) @ Temp. (°C)	Reference(s)
TiV	High-Pressure Torsion (HPT)	~4.0	Room Temperature	Not specified	[2] [3]
Ti ₈ Cr ₁₂ V ₈₀	Levitation Smelting	Not specified, stable cycling	Not specified	Not specified	[4]
(FeV ₈₀) ₄₈ Ti ₂₆ Cr ₂₆	Hydride Powder Sintering	Comparable to melted sample	Not specified	Not specified	[1]
Ti _{40-x} V _{40+x} Fe ₁₅ Mn ₅ (x=8)	Arc Melting	~1.8 (Effective)	Sievert-type apparatus	Rises with temperature	[6]
Ti _{0.5} V _{0.5} Mn	Not specified	1.8 (at -30°C)	7 MPa H ₂	Not specified	[7]
V ₄₀ Ti ₂₆ Cr ₂₆ Fe ₈	Not specified	2.4 (Desorption)	Not specified	0.24 @ 25°C	[8]
Ti-6Al-4V (45 µm particles)	Not specified	~3.76 (Reversible)	300 K, 500 Torr H ₂	Not specified	[9]

Table 2: Thermodynamic Properties of Selected Ti-V Based Alloys

Alloy Composition	ΔH (kJ/mol H ₂)	ΔS (J/mol H ₂ ·K)	Reference(s)
V ₄₀ Ti ₂₆ Cr ₂₆ Fe ₈	-39.6	-140.3	[8]

Experimental Protocols

Protocol 1: Alloy Synthesis via Arc Melting

This protocol describes a common method for preparing Ti-V based alloys.

1. Materials and Equipment:

- High-purity elemental metals (Ti, V, and other alloying elements) in sponge or chunk form.
- Vacuum arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth.
- High-purity argon gas.
- Mechanical crusher (e.g., jaw crusher or mortar and pestle).

2. Procedure:

- Weigh the high-purity metals in the desired stoichiometric ratios to prepare the alloy (e.g., Ti₄₀V₄₀Fe₁₅Mn₅). [6]
- Place the raw materials onto the copper hearth of the arc melting furnace.
- Evacuate the furnace chamber to a high vacuum (e.g., <10⁻³ Pa) and then backfill with high-purity argon to create an inert atmosphere.
- Strike an arc between the tungsten electrode and the raw materials to melt them.
- To ensure compositional homogeneity, re-melt the resulting alloy ingot multiple times (typically 4-5 times), flipping the ingot between each melting step. [6]
- After the final melting, allow the ingot to cool under the argon atmosphere.
- Remove the cooled ingot from the furnace.
- Mechanically crush the ingot into smaller pieces or powder for subsequent activation and characterization.

Protocol 2: Alloy Activation

Activation is a critical step to enable hydrogen absorption, especially for arc-melted alloys.

1. Materials and Equipment:

- Synthesized alloy powder/chunks.
- Sievert-type apparatus or a high-pressure reactor.
- Vacuum pump.
- High-purity hydrogen gas.

2. Procedure:

- Load the alloy sample (typically 1-5 grams) into the sample holder of the Sievert-type apparatus.
- Heat the sample under a high vacuum (e.g., $<10^{-4}$ Pa) at an elevated temperature (e.g., 300-500°C) for several hours to remove surface contaminants and adsorbed gases.
- Cool the sample to room temperature while maintaining the vacuum.
- Introduce a high pressure of pure hydrogen gas (e.g., 2-5 MPa) into the sample chamber.
- An initial "incubation" period may be observed where no hydrogen absorption occurs.^[2] This can last from seconds to hours.
- Monitor the pressure drop in the system, which indicates hydrogen absorption by the alloy.
- Once absorption begins, the alloy may need to undergo several hydrogenation-dehydrogenation cycles to achieve its maximum storage capacity and stable kinetics. Dehydrogenation is typically performed by applying a vacuum at an elevated temperature.

Protocol 3: Characterization of Hydrogen Storage Properties

1. Pressure-Composition-Temperature (PCT) Analysis:

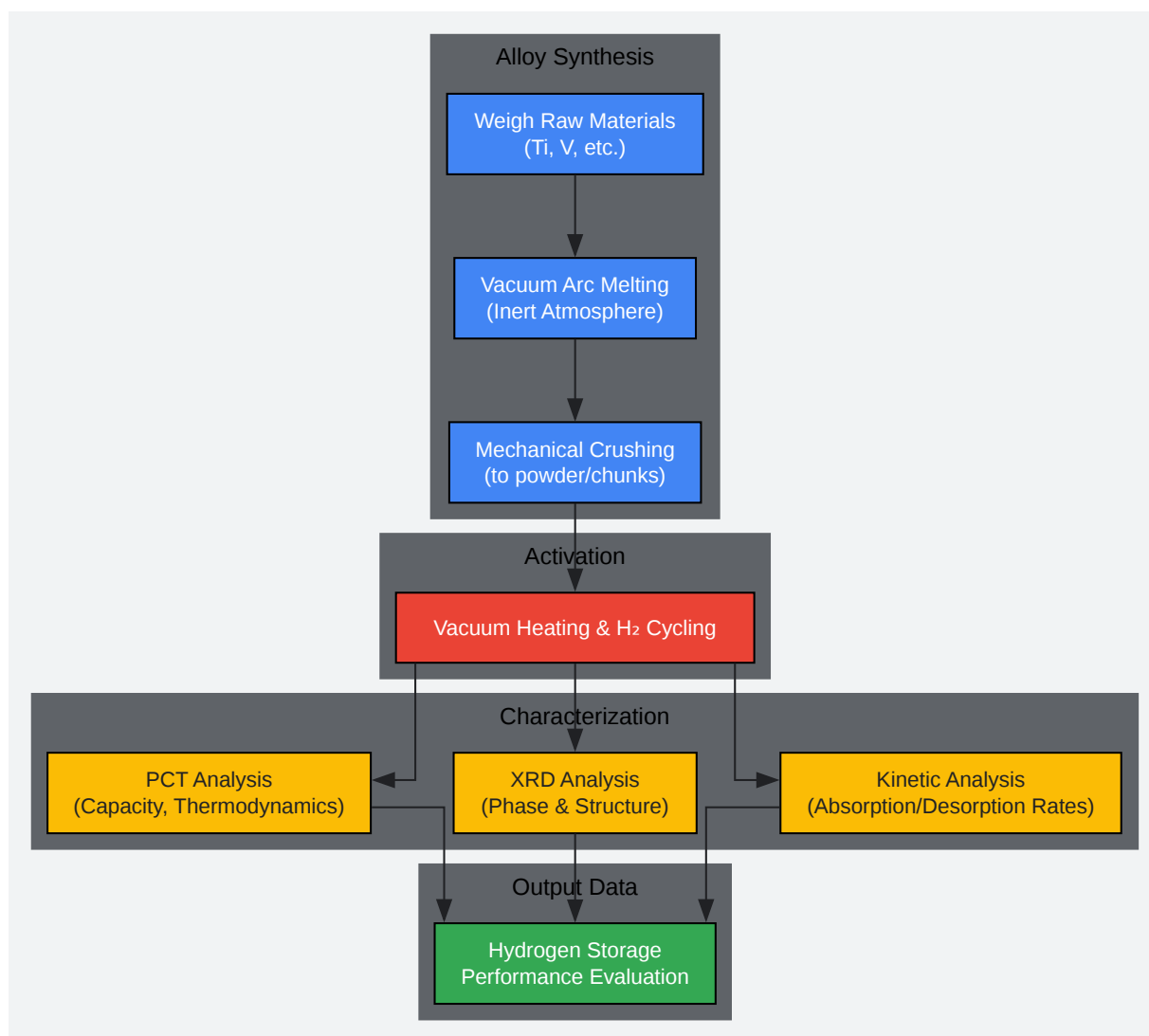
- Purpose: To determine the thermodynamic properties of hydrogen absorption and desorption, including plateau pressures, hysteresis, and storage capacity.
- Equipment: A Sievert-type apparatus.
- Procedure:
 - Use a fully activated sample.
 - Set the sample holder to a constant temperature (e.g., 30°C, 60°C, 90°C).^[10]
 - Incrementally introduce known amounts (doses) of hydrogen gas into the sample chamber, allowing the system to reach equilibrium after each dose.
 - Record the equilibrium pressure as a function of the hydrogen concentration in the alloy (H/M ratio or wt%).^[10]
 - Continue this process up to a maximum pressure (e.g., 10 MPa). This generates the absorption isotherm.

- To generate the desorption isotherm, incrementally remove known volumes of hydrogen from the sample chamber and record the equilibrium pressure at each step.
- Repeat the measurements at different temperatures to construct Van't Hoff plots and calculate the enthalpy (ΔH) and entropy (ΔS) of hydride formation.[11]

2. X-ray Diffraction (XRD) Analysis:

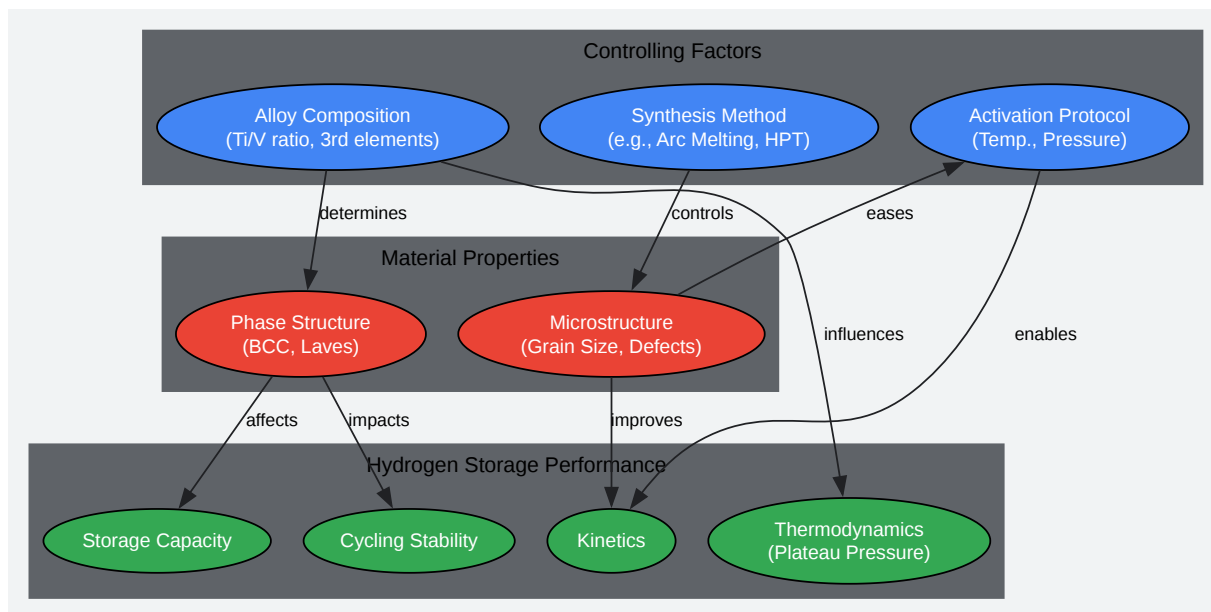
- Purpose: To identify the crystal structure and phase composition of the alloy before and after hydrogenation.
- Equipment: X-ray diffractometer with a Cu K α radiation source.
- Procedure:
 - Prepare a powdered sample of the alloy in its as-synthesized (dehydrided) state.
 - Mount the sample on the XRD holder.
 - Perform a scan over a 2θ range (e.g., 20-90°) to obtain the diffraction pattern.
 - To analyze the hydrided state, hydrogenate a sample in-situ or handle a previously hydrided sample in an inert atmosphere to prevent dehydrogenation and oxidation.
 - Analyze the resulting diffraction patterns to identify the phases present (e.g., BCC, BCT, FCC) by comparing the peak positions to standard diffraction databases.[12][13] Changes in peak positions can indicate lattice expansion due to hydrogen absorption.[14]

Visualizations



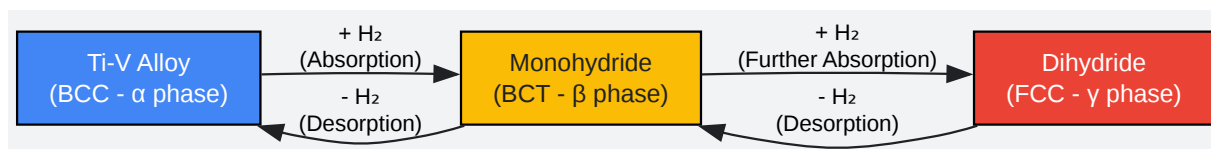
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Fig. 1: Experimental workflow for Ti-V alloy synthesis and characterization.



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Fig. 2: Factors influencing hydrogen storage performance of Ti-V alloys.



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Fig. 3: Phase transformation pathway during hydrogenation of Ti-V alloys.

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